molecular formula C22H26O2 B1624203 5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one CAS No. 66737-86-8

5,7-Bis(1,1-dimethylethyl)-3-phenyl-(3H)-benzofuran-2-one

Cat. No. B1624203
Key on ui cas rn: 66737-86-8
M. Wt: 322.4 g/mol
InChI Key: UTPKNSJKAVUAOA-UHFFFAOYSA-N
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Patent
US06989446B2

Procedure details

A solution of 589 mg (2.0 mmol) of a mixture of 6-benzylidene-2,4-di-tert-butyl-cyclohexa-2,4-dienone (compound (302), Table 3) and the corresponding dimer (compound (402), Table 4), prepared according to Example 2b, in 7 ml of toluene is degassed using argon and then 58 mg (0.05 mmol) of tetrakis(triphenylphosphine)palladium(0) and 23 mg (0.20 mmol) of trifluoroacetic acid are added. The autoclave is flushed with carbon monoxide and sealed, and a carbon monoxide pressure of 5 bar is then applied. The reaction mixture is maintained at 80° C. for 20 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted three times using ethyl acetate. The organic phases are combined, dried over sodium sulfate and concentrated using a vacuum rotary evaporator. Crystallisation of the residue from isopropanol yields 580 mg (90%) of 5,7-di-tert-butyl-3-phenyl-3H-benzofuran-2-one (compound (102), Table 1), m.p. 116-119° C. Analysis, calculated: C 81.95; H 8.13%. Analysis, found: C 81.93; H 8.13%.
[Compound]
Name
mixture
Quantity
589 mg
Type
reactant
Reaction Step One
Name
6-benzylidene-2,4-di-tert-butyl-cyclohexa-2,4-dienone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 302 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 402 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[C:13](=[O:14])[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:11][C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)[C:25](O)=[O:26]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:19]([C:10]1[CH:11]=[C:12]([C:15]([CH3:16])([CH3:18])[CH3:17])[C:13]2[O:14][C:25](=[O:26])[CH:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:8]=2[CH:9]=1)([CH3:22])([CH3:21])[CH3:20] |^1:40,42,61,80|

Inputs

Step One
Name
mixture
Quantity
589 mg
Type
reactant
Smiles
Name
6-benzylidene-2,4-di-tert-butyl-cyclohexa-2,4-dienone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C=C(C=C(C1=O)C(C)(C)C)C(C)(C)C
Name
compound ( 302 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C=C(C=C(C1=O)C(C)(C)C)C(C)(C)C
Name
compound ( 402 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
23 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
The autoclave is flushed with carbon monoxide
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC=CC=C2)C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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